molecular formula C11H18N2O2 B13247172 (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine

Cat. No.: B13247172
M. Wt: 210.27 g/mol
InChI Key: XMRMDYCVQPYGRO-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine is a chemical compound of interest in organic and medicinal chemistry research. This amine-containing scaffold is structurally related to compounds used in the synthesis of complex heterocycles, which are valuable scaffolds in the development of bioactive molecules and pharmaceuticals . The structure incorporates a pyridine ring, a common feature in many catalysts and ligands, suggesting potential utility in the development of novel coordination complexes or catalytic systems. Researchers utilize this family of compounds as versatile building blocks or intermediates in multi-component reactions to construct pharmacologically relevant structures, such as pyrano[2,3-c]pyrazole derivatives, which have been studied for their antimicrobial, anti-inflammatory, and antitumor activities . The molecular weight of the compound is 210.28 g/mol . As with many similar amines, this product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine

InChI

InChI=1S/C11H18N2O2/c1-9(8-14-2)13-7-10-5-4-6-12-11(10)15-3/h4-6,9,13H,7-8H2,1-3H3

InChI Key

XMRMDYCVQPYGRO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthesis of the (1-Methoxypropan-2-yl)amine Intermediate

The (1-Methoxypropan-2-yl)amine portion can be synthesized via catalytic amination of 1-methoxy-2-propanol. According to patent EP0881211A1, the process involves:

  • Catalytic conversion of 1-methoxy-2-propanol to 2-amino-1-methoxypropane using a catalyst composed of nickel oxide (NiO), zirconium dioxide (ZrO2), copper oxide (CuO), and molybdenum trioxide (MoO3) under high pressure (21–300 bar) and elevated temperature (170–220 °C).
  • The reaction is preferably performed continuously in a fixed bed reactor operated in trickle mode.
  • The conversion efficiency can reach up to 99% with selectivity for 2-amino-1-methoxypropane up to 99.5%.
  • The product is purified by repeated extraction with sodium hydroxide solution and subsequent distillation to remove water and by-products, achieving anhydrous 2-amino-1-methoxypropane with water content below 5% by weight.
  • The overall yield of the process is approximately 86%, which is superior to previous methods.

This intermediate is critical as it provides the amine moiety for the final compound.

Biocatalytic Synthesis of Chiral (S)-1-Methoxypropan-2-amine

For enantiomerically pure (S)-1-methoxypropan-2-amine, a biocatalytic transamination process has been developed:

  • Transamination of methoxyacetone with isopropylamine using engineered enzymes.
  • The process achieves >99% enantiomeric excess (ee) and 97% conversion within 7 hours under vacuum conditions.
  • This method integrates molecular biology, fermentation, enzymology, and process engineering to optimize productivity.
  • The biocatalytic route is economically viable for agrochemical manufacturing where chiral purity is essential.

This method is relevant if the target compound requires stereochemical specificity in the methoxypropan-2-yl amine segment.

Preparation of the Methoxypyridinyl Moiety and Coupling Strategies

The methoxypyridinyl fragment, specifically the 2-methoxypyridin-3-ylmethyl group, is synthesized through:

  • Nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine.
  • Subsequent formylation to form a formamide intermediate.
  • Conversion to ketoformamide via nucleophilic substitution with chloropropanone.
  • Cyclization using ammonium acetate to complete ring formation.
  • Palladium-catalyzed Heck coupling and acid-catalyzed bromination to prepare the bromoacetophenone coupling partner.

The coupling of the methoxypyridinyl fragment with the (1-methoxypropan-2-yl)amine is typically achieved through nucleophilic substitution or reductive amination involving the amine and an activated halomethyl pyridine derivative.

Summary of Synthetic Route

Step Reaction Type Starting Material(s) Conditions/Notes Product/Intermediate
1 Catalytic amination 1-Methoxy-2-propanol NiO/ZrO2/CuO/MoO3 catalyst, 170–220 °C, 21–300 bar, fixed bed reactor 2-Amino-1-methoxypropane (anhydrous)
2 Biocatalytic transamination Methoxyacetone + isopropylamine Enzyme catalysis, vacuum, 7 h, >99% ee (S)-1-Methoxypropan-2-amine (chiral)
3 Nucleophilic aromatic substitution 2,6-Dibromo-3-aminopyridine + NaOMe Room temperature to mild heating 6-Bromo-2-methoxy-3-aminopyridine
4 Formylation Aminopyridine intermediate In situ formic anhydride generation Formamide intermediate
5 Nucleophilic substitution Formamide + chloropropanone Mild conditions Ketoformamide intermediate
6 Cyclization Ketoformamide + ammonium acetate Acidic conditions Cyclized pyridine derivative
7 Palladium-catalyzed Heck coupling Bromopyridine + n-butylvinylether Pd catalyst, inert atmosphere Pyridylethanone intermediate
8 Bromination Pyridylethanone Acid catalysis Bromoacetophenone coupling partner
9 Coupling Anhydrous 2-amino-1-methoxypropane + bromoacetophenone derivative Nucleophilic substitution or reductive amination (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine

Chemical Reactions Analysis

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like NaBH4.

Scientific Research Applications

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and pyridine groups allow it to participate in various chemical reactions and interactions within biological systems. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine can be compared with other similar compounds, such as:

Biological Activity

(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine, with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structural features, including methoxy and pyridine groups, suggest potential interactions with biological systems that merit detailed investigation.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name: 1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine
  • CAS Number: 1248110-94-2
  • Molecular Weight: 210.27 g/mol
PropertyValue
Molecular FormulaC11H18N2O2
IUPAC Name1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine
InChI KeyXMRMDYCVQPYGRO-UHFFFAOYSA-N
Canonical SMILESCOCC(C)NCC1=CC=CN=C1OC

The biological activity of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The compound's methoxy and pyridine functionalities allow it to engage in various chemical reactions, influencing enzyme activity and receptor binding. This interaction can lead to modulation of cellular processes, making it a candidate for further pharmacological studies.

Pharmacological Potential

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could make it useful in developing new antibiotics.
  • Cytotoxicity: Evaluations have shown that the compound may induce cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects: The presence of pyridine suggests potential neuroprotective properties, which are being explored in models of neurodegenerative diseases.

Case Studies

Several case studies have been conducted to assess the biological effects of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent cytotoxic effect.

Study 2: Antimicrobial Properties

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine demonstrated notable inhibition zones compared to control compounds, indicating its potential as an antimicrobial agent.

Study 3: Neuroprotective Effects

Research focusing on neuroprotective effects in a rat model of Parkinson's disease showed that administration of this compound resulted in decreased oxidative stress markers and improved behavioral outcomes, suggesting its therapeutic potential for neurodegenerative conditions.

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